molecular formula C13H16O3 B098195 1-[4-(Oxan-2-yloxy)phenyl]ethanone CAS No. 16162-69-9

1-[4-(Oxan-2-yloxy)phenyl]ethanone

Cat. No.: B098195
CAS No.: 16162-69-9
M. Wt: 220.26 g/mol
InChI Key: FOSIJJWHNJBMAA-UHFFFAOYSA-N
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Description

1-[4-(Oxan-2-yloxy)phenyl]ethanone is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization : A novel heterocyclic compound closely related to 1-[4-(Oxan-2-yloxy)phenyl]ethanone was synthesized and characterized, demonstrating the utility of such compounds in materials science. This compound showed promising optical and thermal properties, suggesting its potential in various applications (Shruthi et al., 2019).

  • Photoremovable Protecting Groups : Research into photoremovable protecting groups for carboxylic acids introduced new compounds, including those related to this compound. These compounds facilitate controlled release of acids upon photolysis, highlighting their relevance in synthetic chemistry (Atemnkeng et al., 2003).

  • Fungicidal Activity : Derivatives containing structures similar to this compound were synthesized and tested for fungicidal activity. One compound exhibited moderate activity against Gibberella zeae, suggesting potential agricultural applications (Liu et al., 2012).

  • Antimicrobial Activity : Compounds structurally related to this compound were synthesized and evaluated for antimicrobial activity. This research contributes to the development of new antimicrobial agents (Dave et al., 2013).

  • Chiral Catalysis : Research involving compounds similar to this compound explored chiral catalysis in the oxa-Michael addition reaction. This highlights the compound's relevance in stereoselective synthesis (Chang et al., 2008).

Mechanism of Action

The mechanism of action of 1-[4-(Oxan-2-yloxy)phenyl]ethanone is not specified in the available resources. If it has biological activity, it would depend on its interactions with specific biological targets, which are not currently known .

Safety and Hazards

Specific safety and hazard information for 1-[4-(Oxan-2-yloxy)phenyl]ethanone is not provided in the available resources. Standard safety precautions for handling chemical substances should be followed .

Future Directions

The future directions for research on 1-[4-(Oxan-2-yloxy)phenyl]ethanone are not specified in the available resources. Potential areas of interest could include detailed studies of its synthesis, reactions, physical and chemical properties, and potential biological activity .

Properties

IUPAC Name

1-[4-(oxan-2-yloxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(14)11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h5-8,13H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSIJJWHNJBMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464394
Record name 4'-Tetrahydropyranyloxy-acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16162-69-9
Record name 4'-Tetrahydropyranyloxy-acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

13.62 g (100 mmol) of 4-hydroxyacetophenone and 10.04 ml (110 mmol) of 3,4-dihydro-2H-pyran were suspended in 100 ml of anhydrous methylene chloride. At 0° C., 190 mg (1 mmol) of p-toluenesulfonic acid were added with stirring and the mixture was stirred at 0° C. for 3 hours. 10.04 ml (110 mmol) of 3,4-dihydro-2H-pyran were added again and the mixture was stirred at room temperature for a further 3 hours. The batch was poured into 150 ml of water, the phases were separated and the organic phase was extracted with saturated NaHCO3 solution, saturated NaCl solution and with water. The organic phase was dried over sodium sulfate, concentrated and, for purification, chromatographed on silica gel (70-200 μm) using methylene chloride as an eluent. 13.65 g (62%) of 10.1 were obtained.
Quantity
13.62 g
Type
reactant
Reaction Step One
Quantity
10.04 mL
Type
reactant
Reaction Step Two
Quantity
10.04 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
190 mg
Type
catalyst
Reaction Step Six
Name
Yield
62%

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